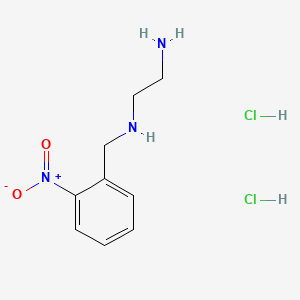

N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride

Description

Properties

IUPAC Name |

N'-[(2-nitrophenyl)methyl]ethane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2.2ClH/c10-5-6-11-7-8-3-1-2-4-9(8)12(13)14;;/h1-4,11H,5-7,10H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCUVYRXCYLJPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCN)[N+](=O)[O-].Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Notes and Protocols: N1-(2-Nitrobenzyl)ethane-1,2-diamine as a Photocleavable Linker

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the utilization of N1-(2-Nitrobenzyl)ethane-1,2-diamine as a versatile photocleavable linker. Rooted in the well-established chemistry of ortho-nitrobenzyl (oNB) photolabile protecting groups, this linker offers a diamine functionality for covalent attachment to a wide array of molecules and surfaces. Upon irradiation with near-UV light, the linker undergoes efficient cleavage, enabling the controlled release of tethered substrates. This document provides an in-depth exploration of the underlying photochemical mechanism, detailed protocols for the synthesis and conjugation of the linker, and comprehensive guidelines for its photocleavage and subsequent analysis. Furthermore, it addresses potential challenges and offers troubleshooting strategies to ensure successful implementation in diverse research and development applications, from fundamental biological studies to advanced drug delivery systems.

Introduction: The Power of Light-Mediated Control

Photocleavable linkers are indispensable tools in modern chemical biology and materials science, offering precise spatiotemporal control over the release of active molecules.[1] By harnessing light as an external trigger, researchers can dictate the timing and location of molecular release, a capability that is invaluable in complex biological systems and for the fabrication of dynamic materials.[1] The ortho-nitrobenzyl (oNB) family of photolabile groups is among the most widely employed due to their high photocleavage efficiency and well-understood mechanism.[2]

N1-(2-Nitrobenzyl)ethane-1,2-diamine belongs to this class of powerful molecular tools. Its structure incorporates the photo-responsive o-nitrobenzyl moiety and a versatile ethylenediamine spacer. The presence of two amine groups, a primary and a secondary amine, allows for a range of conjugation strategies. This linker can be used to tether molecules containing functional groups such as carboxylic acids, aldehydes, or ketones. This dual functionality makes it an attractive candidate for applications in drug delivery, surface functionalization, and the controlled release of biomolecules.[3][4]

The Science Behind the Cleavage: Mechanism of Action

The photocleavage of o-nitrobenzyl compounds is a well-elucidated process that proceeds through a series of light-induced intramolecular rearrangements.[5][6]

The key steps are as follows:

-

Photoexcitation: Upon absorption of a photon of near-UV light (typically in the range of 340-365 nm), the o-nitrobenzyl group is promoted to an excited state.[7]

-

Intramolecular Hydrogen Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate.[5][6]

-

Rearrangement and Cleavage: This highly unstable intermediate rapidly rearranges, culminating in the cleavage of the bond connecting the linker to the substrate molecule.

-

Product Formation: The cleavage event releases the unmodified substrate and a 2-nitrosobenzaldehyde derivative as a byproduct.

It is crucial to consider the potential reactivity of the 2-nitrosobenzaldehyde byproduct, as it can sometimes interact with components in the experimental system.

Diagram of the Photocleavage Mechanism

Sources

- 1. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 2. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Assessment of Photoreleasable Linkers and Light Capturing Antennas on a Photoresponsive Cobalamin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. seas.upenn.edu [seas.upenn.edu]

Application Note: A Practical Guide to UV Light-Induced Cleavage of Nitrobenzyl Linkers

Executive Summary

Photocleavable linkers, particularly those based on the ortho-nitrobenzyl (o-NB) scaffold, are indispensable tools for achieving spatiotemporal control over the release of active molecules. This guide provides an in-depth exploration of the experimental principles and a validated protocol for the UV light-induced cleavage of these linkers. We will dissect the photochemical mechanism, detail the critical components of the experimental setup, offer a step-by-step workflow from sample preparation to analysis, and provide actionable troubleshooting advice. This document is designed to empower researchers to confidently and reproducibly implement this powerful technology.

The Photochemical Principle: Releasing the Cargo

The utility of the o-nitrobenzyl group as a photolabile protecting group (PPG) stems from a robust and well-characterized intramolecular photochemical reaction.[1] Upon absorption of UV photons (typically in the 300-365 nm range), the molecule is promoted to an electronically excited state.[1][2] This initiates a cascade of events, starting with an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, which forms a transient aci-nitro intermediate.[3][4] This intermediate is unstable and rapidly rearranges, leading to the cleavage of the benzylic-heteroatom bond and releasing the "caged" molecule along with a 2-nitrosobenzaldehyde byproduct.[1] This process is often referred to as "uncaging."

Figure 1. The photocleavage pathway of o-nitrobenzyl linkers.

Designing a Robust Photocleavage Experiment

The success of an uncaging experiment hinges on the careful selection of three core components: the linker, the light source, and the reaction conditions.

The Nitrobenzyl Linker: More Than One Size Fits All

While the parent o-nitrobenzyl group is effective, numerous derivatives have been developed to optimize performance. The choice of linker directly impacts the required wavelength, cleavage efficiency (quantum yield), and kinetics.

-

Rationale for Derivatives: Introducing electron-donating groups (e.g., methoxy groups) onto the aromatic ring can shift the absorption maximum to longer, less biologically damaging wavelengths (>350 nm).[5][6] Adding a methyl group to the benzylic carbon (the α-carbon) can significantly enhance the cleavage kinetics.[2][5]

Table 1: Comparison of Common Nitrobenzyl Linker Scaffolds

| Linker Scaffold | Typical λmax (nm) | Key Characteristics & Justification |

|---|---|---|

| o-Nitrobenzyl (NB) | ~300-320 | The foundational linker; well-understood but requires higher energy UV light. |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350-365 | Red-shifted absorption for use with common 365 nm light sources; often has a higher quantum yield.[5] |

| α-Methyl-nitrobenzyl Derivatives | Varies | α-substitution can increase the rate of cleavage by an order of magnitude, enabling faster release.[2][7] |

The Light Source: Delivering the Trigger

The light source is the engine of the photocleavage reaction. Its wavelength, intensity, and uniformity are critical parameters.

-

Wavelength Selection: The emission spectrum of the lamp must overlap with the absorption spectrum of the chosen linker. For most biological applications, wavelengths above 350 nm are highly preferred to minimize potential damage to cells or other sensitive molecules like DNA, which absorbs strongly below 320 nm.[3][6]

-

Light Sources:

-

Mercury Arc Lamps: Traditional sources that provide high-intensity, broad-spectrum UV light. They require bandpass filters to isolate the desired wavelength and can generate significant heat.

-

UV Light Emitting Diodes (LEDs): The modern standard for most applications.[8] LEDs offer narrow-band emission (no filters needed), stable output, long lifetimes, and precise intensity control.[8][9] High-power 365 nm LEDs are an excellent choice for DMNB and other modified linkers.[8][10]

-

-

Quantifying Light: The Concept of Dose: The extent of cleavage is determined by the total energy delivered to the sample, known as the dose. It is crucial to measure the light intensity (irradiance) at the sample plane using a calibrated radiometer (power meter). Light Dose (J/cm²) = Irradiance (W/cm²) × Time (s)

The Reaction Environment: Setting the Stage

-

Solvents: The solvent must be transparent at the irradiation wavelength to avoid absorbing photons meant for the linker. Ensure the solvent does not promote degradation of the starting material or released product.

-

Byproduct Considerations: The 2-nitrosobenzaldehyde byproduct can sometimes react with the released molecule.[11] It is also not transparent and can absorb light, leading to a "self-filtering" effect that slows the reaction over time.[11] For sensitive applications, analytical methods should be used to confirm that the byproduct does not interfere with the experimental outcome.

Validated Protocol for Photocleavage in Solution

This protocol provides a comprehensive workflow for performing and validating the photocleavage of a nitrobenzyl-caged compound.

Required Materials & Equipment

-

Photoreactor: Collimated UV LED source (e.g., 365 nm) with a stable power supply and holder for the reaction vessel.

-

Reaction Vessel: UV-transparent quartz cuvette or 96-well plate. Standard polystyrene plastic is opaque to UV light and cannot be used.

-

Sample: Nitrobenzyl-caged compound of interest.

-

Solvent: HPLC-grade, UV-transparent solvent (e.g., acetonitrile, methanol, buffered aqueous solution).

-

Radiometer: Calibrated for the specific wavelength of the light source.

-

Analytical System: High-Performance Liquid Chromatography (HPLC) system with a PDA or UV-Vis detector is ideal for quantification.[12][13] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for product identification.

Experimental Workflow

Figure 2. Step-by-step experimental workflow for photocleavage and analysis.

Step-by-Step Methodology

-

Preparation & 'Time Zero' Sample: a. Prepare a solution of the nitrobenzyl-caged compound in a suitable UV-transparent solvent. A starting concentration of 10-100 µM is typical. b. Transfer the solution to a quartz cuvette. c. Crucial Control: Immediately take an aliquot of this solution before any UV exposure. This is your T0 sample. Analyze it via HPLC to establish the initial purity and retention time of your starting material.

-

Light Source Calibration & Irradiation: a. Turn on the UV LED source and allow it to warm up for 5-10 minutes for a stable output. b. Place the radiometer sensor at the exact position the sample will occupy and record the irradiance in mW/cm². c. Place the cuvette in the photoreactor and begin irradiation. For a kinetic study, you may irradiate for set intervals (e.g., 1, 2, 5, 10, 30 minutes), taking an aliquot after each interval.

-

Analysis & Quantification: a. Analyze the irradiated sample(s) by HPLC using the same method as the T0 sample. b. In the resulting chromatogram, you should observe a decrease in the peak area of the starting material and the appearance of one or more new peaks corresponding to the released molecule and the nitroso-byproduct.[12] c. Quantification: Calculate the percentage of cleavage by comparing the peak area of the starting material at time X (ASM,TX) to the initial peak area at time zero (ASM,T0). % Cleavage = [1 - (ASM,TX / ASM,T0)] × 100 d. Validation: For absolute confidence, collect the fraction for the new "released product" peak and confirm its mass via LC-MS or MALDI-TOF MS.[12]

Troubleshooting Guide

Table 2: Common Issues and Solutions in Photocleavage Experiments

| Problem | Potential Cause(s) | Recommended Solution(s) |

|---|---|---|

| Low or No Cleavage | Insufficient light dose. | Increase irradiation time or use a higher intensity light source. Confirm intensity with a radiometer. |

| Wavelength mismatch. | Ensure the lamp's emission wavelength matches the linker's absorption maximum. | |

| "Inner Filter" Effect. | The sample is too concentrated, absorbing all light at the surface. Dilute the sample and re-run. | |

| Inconsistent Results | Unstable light source output. | Allow the lamp/LED to fully warm up before starting the experiment. Monitor lamp output over time. |

| Temperature fluctuations. | Use a temperature-controlled sample holder if the reaction is sensitive. | |

| Side Product Formation | Photodegradation of product. | The released product may be light-sensitive. Reduce light intensity and increase exposure time. Use a longer wavelength if possible. |

| | Reactivity of byproduct. | Analyze the reaction mixture immediately. Purify the released product quickly if it is unstable in the presence of the byproduct. |

References

-

Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(15), 4007–4010. [Link]

-

Willner, I., & Shai, R. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6301–6387. [Link]

-

Seo, T. S., Bai, X., Kim, H., & Meng, Q. (2004). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Proceedings of the National Academy of Sciences of the United States of America, 101(16), 5488–5493. [Link]

-

Wikipedia. (2023). Photolabile protecting group. [Link]

-

Hartl, J., & Šebej, P. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 8(38), 34919–34927. [Link]

-

Holmes, C. P., & Jones, D. G. (1995). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 60(8), 2318–2319. [Link]

-

Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens,R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: An Update. Chemical Reviews, 113(1), 119–191. [Link]

-

Willner, I., & Shai, R. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. PMC - PubMed Central. [Link]

-

Horiba Scientific. (2013). Understanding Photocleavage Reactions. AZoM. [Link]

-

Kim, H., & Lee, D. (2022). o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. ChemRxiv. [Link]

-

Yabushita, A., & Kobayashi, T. (2008). Photochemistry of the o-nitrobenzyl system in solution: evidence for singlet-state intramolecular hydrogen abstraction. The Journal of Physical Chemistry A, 112(21), 4799-4805. [Link]

-

Griffin, P. J., & Wiseman, J. (2016). High-Power 365 nm UV LED Mercury Arc Lamp Replacement for Photochemistry and Chemical Photolithography. ACS Sustainable Chemistry & Engineering, 4(11), 6061–6065. [Link]

-

deMello, A. (2004). Photochemical reactions and on-line UV detection in microfabricated reactors. Lµ Fluidics Group. [Link]

-

Opsytec. UV LED light sources. [Link]

-

Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. National Library of Medicine. [Link]

-

Horiba Scientific. (2020). Analyzing Photocleavage Events with Time-Resolved Emission Spectroscopy. AZoM. [Link]

-

Poplawska, M., & Blazewicz, A. (2022). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Publishing. [Link]

Sources

- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 2. seas.upenn.edu [seas.upenn.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. azom.com [azom.com]

- 7. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. UV LED light sources | Opsytec [opsytec.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for a Novel Photocleavable Crosslinker in Proteomics Research: The N1-(2-Nitrobenzyl)ethane-1,2-diamine Core

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for identifying PPIs and providing structural insights into protein complexes within their native environments.[1][2][3] This guide introduces a hypothetical photocleavable crosslinking workflow centered around a core chemical scaffold, N1-(2-Nitrobenzyl)ethane-1,2-diamine, for advanced proteomics research.

The 2-nitrobenzyl group is a well-established photolabile caging group that can be cleaved with high efficiency upon UV irradiation. By incorporating this moiety into a bifunctional crosslinker, we can achieve temporal control over the release of crosslinked peptides, offering unique advantages in complex proteomic analyses. This application note will provide the theoretical framework, potential applications, and detailed protocols for utilizing a hypothetical N1-(2-Nitrobenzyl)ethane-1,2-diamine-based crosslinker, hereafter referred to as PC-Link .

The Principle of Photocleavable Cross-Linking with PC-Link

PC-Link is envisioned as a homobifunctional crosslinker where the N1-(2-Nitrobenzyl)ethane-1,2-diamine core is derivatized with N-hydroxysuccinimide (NHS) esters on both amine groups. These NHS esters react efficiently with primary amines, primarily the ε-amino group of lysine residues and the N-termini of proteins.

The key feature of PC-Link is its photocleavable 2-nitrobenzyl group. After the cross-linking reaction and proteolytic digestion, the cross-linked peptides can be selectively cleaved by UV light. This cleavage event simplifies the subsequent mass spectrometry analysis by breaking the cross-linked peptide pair into individual peptides with a characteristic mass modification, thus aiding in their identification.[4][5]

Proposed Structure and Mechanism of Action of PC-Link

The proposed structure of the functional PC-Link, a disuccinimidyl ester derivative of N1-(2-Nitrobenzyl)ethane-1,2-diamine, is depicted below.

Caption: Proposed structure of PC-Link.

The mechanism of action involves two key steps:

-

Cross-Linking: The NHS esters of PC-Link react with primary amines on proteins, forming stable amide bonds. This covalently links proteins that are in close proximity.

-

Photocleavage: Upon irradiation with UV light (typically around 365 nm), the 2-nitrobenzyl group undergoes a photochemical rearrangement, leading to the cleavage of the C-N bond and the release of the cross-linked peptides.

Applications in Proteomics Research

The unique properties of PC-Link make it a valuable tool for a range of proteomics applications:

-

Mapping Protein-Protein Interactions: PC-Link can be used to capture both stable and transient PPIs in vitro and in vivo. The ability to cleave the cross-linker simplifies the identification of interacting partners.

-

Structural Elucidation of Protein Complexes: The distance constraints provided by the cross-linker can be used to model the three-dimensional structure of protein complexes.

-

Studying Conformational Changes: Changes in protein conformation can be monitored by observing differences in cross-linking patterns under different conditions.

-

Affinity Purification-Mass Spectrometry (AP-MS): PC-Link can be used to stabilize protein complexes prior to purification, allowing for the identification of weakly interacting partners that might otherwise be lost during the washing steps.

Experimental Protocols

In Vitro Cross-Linking of Purified Protein Complexes

This protocol describes the cross-linking of a purified protein complex with PC-Link.

| Parameter | Recommendation |

| Protein Concentration | 0.1 - 2 mg/mL |

| PC-Link Concentration | 0.5 - 2 mM (25-100 fold molar excess over protein) |

| Buffer | HEPES, PBS (amine-free) |

| pH | 7.2 - 8.0 |

| Incubation Time | 30 - 60 minutes |

| Temperature | Room Temperature |

Protocol:

-

Prepare the purified protein complex in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

-

Prepare a fresh stock solution of PC-Link (e.g., 10 mM in DMSO).

-

Add the desired amount of PC-Link to the protein solution and mix gently.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

Quench the reaction by adding an excess of an amine-containing buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.

-

Incubate for an additional 15 minutes at room temperature to ensure complete quenching of the cross-linker.

-

Proceed with SDS-PAGE analysis to confirm cross-linking, followed by in-gel or in-solution digestion.

In Vivo Cross-Linking in Cultured Cells

This protocol outlines a general procedure for cross-linking proteins within living cells.

| Parameter | Recommendation |

| Cell Density | 80-90% confluency |

| PC-Link Concentration | 1 - 5 mM |

| Incubation Time | 15 - 30 minutes |

| Quenching Solution | 50 mM Tris-HCl, pH 8.0 |

Protocol:

-

Grow cells to the desired confluency.

-

Wash the cells twice with ice-cold PBS.

-

Add serum-free media or PBS containing the desired concentration of PC-Link to the cells.

-

Incubate for 15-30 minutes at 37°C.

-

Remove the cross-linking solution and wash the cells twice with ice-cold PBS.

-

Quench the reaction by adding ice-cold PBS containing 50 mM Tris-HCl, pH 8.0, and incubate for 15 minutes on ice.

-

Harvest the cells and proceed with cell lysis and protein extraction.

Sample Preparation for Mass Spectrometry

Caption: Workflow for MS sample preparation.

-

Denaturation, Reduction, and Alkylation: The cross-linked protein sample is denatured (e.g., with 8 M urea), reduced (with DTT), and alkylated (with iodoacetamide) to prepare it for enzymatic digestion.

-

Proteolytic Digestion: The protein sample is digested with a protease, typically trypsin, overnight at 37°C.

-

Photocleavage: The resulting peptide mixture is irradiated with UV light at 365 nm for 15-30 minutes on ice to cleave the PC-Link cross-linker.

-

LC-MS/MS Analysis: The cleaved peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis

The data analysis workflow for photocleavable cross-linkers involves specialized software that can identify the signature of the cleaved cross-linker. The general steps are:

-

Database Searching: The MS/MS spectra are searched against a protein sequence database to identify the individual peptides. The search parameters must include a variable modification corresponding to the mass of the cleaved PC-Link remnant on the lysine residues.

-

Identification of Cross-Linked Peptides: The software then identifies pairs of peptides that were originally linked by PC-Link.

-

Validation and Visualization: The identified cross-links are validated, and the results can be visualized on protein structures or interaction networks.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low cross-linking efficiency | - Inefficient cross-linker reactivity- Suboptimal buffer conditions- Low protein concentration | - Use fresh PC-Link stock- Ensure buffer is amine-free and at the correct pH- Increase protein concentration |

| Incomplete photocleavage | - Insufficient UV exposure- Sample too concentrated | - Increase UV irradiation time or intensity- Dilute the sample before photocleavage |

| High background of non-cross-linked peptides | - Excess of monolinked peptides | - Optimize the cross-linker to protein ratio- Incorporate an enrichment step for cross-linked peptides |

Conclusion

The hypothetical photocleavable cross-linker, PC-Link, based on the N1-(2-Nitrobenzyl)ethane-1,2-diamine core, represents a promising tool for the study of protein-protein interactions. Its photocleavable nature offers a significant advantage in simplifying the analysis of complex proteomic samples. The protocols and guidelines presented here provide a framework for the application of this novel reagent in cutting-edge proteomics research. As with any new technology, optimization of the experimental conditions will be crucial for achieving the best results.

References

- Kao, A., Chiu, C. L., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., ... & Houk, K. N. (2011). Development of a novel cross-linking strategy for fast and accurate identification of cross-linked peptides of protein complexes. Molecular & Cellular Proteomics, 10(1), M110-001917.

-

Yang, L., Tang, X., Weisbrod, C. R., Munske, G. R., Eng, J. K., von Haller, P. D., ... & Bruce, J. E. (2010). A photocleavable and mass spectrometry identifiable cross-linker for protein interaction studies. Analytical chemistry, 82(9), 3556-3566. Available at: [Link]

- Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2014). Crosslinking-mass spectrometry: a powerful technology for studying protein structures and interaction networks. CHIMIA International Journal for Chemistry, 68(11), 778-782.

-

Götze, M., Iacobucci, C., & Ihling, C. H. (2019). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Accounts of chemical research, 52(11), 3133-3143. Available at: [Link]

-

Gutierrez, C., Salituro, L. J., Yu, C., Wang, X., DePeter, S. F., Rychnovsky, S. D., & Huang, L. (2021). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics, 20, 100084. Available at: [Link]

- Liu, F., Rijkers, D. T., & Heck, A. J. (2015). Proteome-wide profiling of protein assemblies by cross-linking mass spectrometry.

- Rappsilber, J. (2011). The beginning of a beautiful friendship: cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of structural biology, 173(3), 530-540.

Sources

- 1. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MS-Cleavable Cross-Linkers [sigmaaldrich.com]

- 3. escholarship.org [escholarship.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A photocleavable and mass spectrometry identifiable cross-linker for protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

N1-(2-Nitrobenzyl)ethane-1,2-diamine: A Versatile Photocleavable Moiety for the Spatiotemporal Control of Biological Processes

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

The precise control over the concentration and location of bioactive molecules is paramount for dissecting complex biological systems. Photoremovable protecting groups (PPGs), or "photocages," offer an unparalleled ability to control the release of effector molecules with high spatiotemporal resolution using light as an external trigger. This document provides a detailed technical guide on the application of N1-(2-Nitrobenzyl)ethane-1,2-diamine, a derivative of the classical ortho-nitrobenzyl (o-NB) caging group. We will explore its mechanism of action, key experimental considerations, and provide step-by-step protocols for its use in caging bioactive molecules and controlling cellular signaling pathways.

Introduction: The Imperative of Spatiotemporal Control in Biological Research

Biological processes are not static; they are dynamic events orchestrated with exquisite control in both space and time.[1][2] Traditional methods of applying drugs or signaling molecules to a biological sample, such as perfusion, result in global application, making it difficult to study localized and rapid signaling events.

1.1 The Principle of Photoremovable Protecting Groups (PPGs)

To overcome these limitations, chemists have developed photoremovable protecting groups (PPGs), also known as photocages.[3][4] These are light-sensitive moieties that are covalently attached to a bioactive molecule, rendering it inert.[5][6] The caged compound can be introduced into a biological system without eliciting a response.[7] Upon illumination with a specific wavelength of light, the PPG undergoes a photochemical reaction that cleaves the covalent bond, releasing the active molecule in its native form.[5][8] This "uncaging" process allows researchers to control the "when" and "where" of molecular release with precision dictated by the light source.[3][9]

1.2 Introduction to N1-(2-Nitrobenzyl)ethane-1,2-diamine

The ortho-nitrobenzyl (o-NB) group is one of the most widely used chromophores for uncaging.[5] N1-(2-Nitrobenzyl)ethane-1,2-diamine is a derivative that offers a versatile handle for caging various functional groups. The diamine moiety can be readily functionalized to cage molecules such as carboxylic acids, phosphates, and other functionalities, making it a valuable tool for a broad range of biological applications.

Physicochemical Properties and Mechanism of Action

2.1 Chemical Structure and Properties of N1-(2-Nitrobenzyl)ethane-1,2-diamine

The core structure consists of an ethylenediamine linker attached to a 2-nitrobenzyl group. The terminal primary amine of the ethylenediamine provides a reactive site for conjugation to bioactive molecules.

| Property | Value |

| Molecular Formula | C9H13N3O2 |

| Molecular Weight | 195.22 g/mol |

| Typical Absorption Max (λmax) | ~260-350 nm |

| Photocleavage Byproduct | 2-Nitrosobenzaldehyde |

2.2 The Photochemical Reaction: Mechanism of Uncaging

The photocleavage of 2-nitrobenzyl-based PPGs proceeds through a Norrish Type II-like mechanism.[3] Upon absorption of a photon (typically in the UV-A range, ~320-380 nm), the nitro group is excited.[10] This leads to an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group, forming an aci-nitro intermediate.[3][11] This transient species then undergoes a series of rearrangements, culminating in the cleavage of the bond to the protected molecule and the formation of a 2-nitrosobenzaldehyde byproduct.[10][11]

Caption: Photocleavage mechanism of a 2-nitrobenzyl caged compound.

2.3 Key Performance Metrics: Quantum Yield and Photolysis Byproducts

The efficiency of the uncaging process is described by the quantum yield (Φu), which is the ratio of released molecules to the number of absorbed photons. While the parent o-NB group has a modest quantum yield, chemical modifications can improve this parameter.[3] It is crucial to consider the biological activity of the photolysis byproducts. 2-Nitrosobenzaldehyde can be reactive, and appropriate controls are necessary to ensure that observed biological effects are due to the released molecule and not the byproduct.[10]

Core Applications & Experimental Design Considerations

3.1 Caging Strategy: Modifying Bioactive Molecules

N1-(2-Nitrobenzyl)ethane-1,2-diamine is particularly useful for caging molecules containing carboxylic acids. The primary amine of the caging agent can form a stable amide bond with the carboxyl group of the target molecule, effectively neutralizing its activity. The synthesis is typically a straightforward amide coupling reaction.

3.2 Light Source Selection: Wavelength, Intensity, and Duration

The choice of light source is critical for successful uncaging experiments.

-

Wavelength: The light source should emit at a wavelength that is strongly absorbed by the nitrobenzyl chromophore (typically 350-365 nm) but minimally absorbed by cellular components to reduce phototoxicity.[5]

-

Intensity and Duration: The intensity and duration of illumination must be carefully calibrated. Sufficient light must be delivered to release a biologically relevant concentration of the active molecule, but excessive illumination can lead to cellular damage.[12]

-

Light Sources: Common light sources include mercury or xenon arc lamps fitted with appropriate filters, high-power LEDs, and pulsed UV lasers.[13][14] For enhanced spatial resolution in three dimensions, two-photon excitation using a Ti:sapphire laser can be employed.[15][16]

3.3 Calibration and Validation of Uncaging

Before conducting experiments in a biological system, it is essential to calibrate the uncaging efficiency. This involves irradiating a solution of the caged compound and quantifying the released molecule over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.

Detailed Protocols

4.1 Protocol 1: Synthesis of a Caged Carboxylic Acid (e.g., Caged GABA)

This protocol describes the synthesis of a caged version of the neurotransmitter gamma-aminobutyric acid (GABA) by forming an amide bond with N1-(2-Nitrobenzyl)ethane-1,2-diamine.

Materials:

-

N1-(2-Nitrobenzyl)ethane-1,2-diamine

-

N-Boc-GABA (Boc-protected GABA)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Step-by-Step Procedure:

-

Activation of N-Boc-GABA: Dissolve N-Boc-GABA (1.0 eq) and NHS (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DCC (1.1 eq) and stir the reaction at 0°C for 1 hour and then at room temperature overnight.

-

Coupling Reaction: Filter the reaction mixture to remove the dicyclohexylurea byproduct. To the filtrate, add N1-(2-Nitrobenzyl)ethane-1,2-diamine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq). Stir at room temperature for 4-6 hours, monitoring by TLC.

-

Workup and Purification: Wash the reaction mixture with dilute HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

-

Deprotection: Dissolve the purified Boc-protected caged GABA in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

-

Final Purification: Remove the solvent and excess TFA under reduced pressure. The resulting caged GABA can be further purified by recrystallization or HPLC.

Characterization Data (Example):

| Analysis | Expected Result |

| ¹H NMR | Peaks corresponding to both the GABA and nitrobenzyl moieties. |

| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the calculated molecular weight. |

| HPLC Purity | >95% |

4.2 Protocol 2: In Vitro Photorelease and Analysis

This protocol details how to verify and quantify the light-induced release of the bioactive molecule from its caged form.

Materials:

-

Purified caged compound

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

UV light source (e.g., 365 nm LED or filtered arc lamp)

-

HPLC system with a UV detector

-

Quartz cuvette

Caption: Workflow for in vitro photorelease and analysis.

Procedure for Controlled Irradiation:

-

Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO) and dilute it to a final concentration (e.g., 100 µM) in the aqueous buffer.

-

Place the solution in a quartz cuvette.

-

Take a t=0 sample before irradiation.

-

Irradiate the solution with the UV light source.

-

At defined time intervals (e.g., 0, 15, 30, 60, 120 seconds), withdraw aliquots of the solution.

-

Immediately analyze each aliquot by HPLC to separate and quantify the remaining caged compound and the released bioactive molecule.

-

Plot the concentration of the released molecule as a function of irradiation time to determine the photorelease kinetics.

4.3 Protocol 3: Spatiotemporal Control of a Signaling Pathway in Cell Culture

This protocol provides a framework for using a caged compound to activate a cellular signaling pathway with spatial control using a fluorescence microscope.

Cell Line and Culture Conditions:

-

Choose a cell line that expresses the target receptor or pathway of interest.

-

Culture cells on glass-bottom dishes suitable for high-resolution microscopy.

Loading Caged Compound:

-

Prepare a stock solution of the caged compound in sterile DMSO.

-

Dilute the stock solution in cell culture medium to the final working concentration (typically 1-100 µM). The optimal concentration should be determined empirically to be non-toxic and effective.

-

Incubate the cells with the caged compound-containing medium for 30-60 minutes to allow for equilibration.

Targeted Illumination using Microscopy:

-

Mount the dish on an inverted fluorescence microscope equipped with a UV light source (e.g., a 360 nm laser or a DAPI filter cube with an arc lamp).

-

Identify the target cell or subcellular region of interest.

-

Use the microscope's illumination system to deliver a focused pulse of UV light to the desired area. The duration and intensity of the pulse should be based on the in vitro calibration.

Assessing a Downstream Biological Response:

-

The method for assessing the response will depend on the specific pathway being studied.

-

Example - Calcium Imaging: If the released molecule is expected to trigger calcium release, co-load the cells with a calcium indicator dye (e.g., Fluo-4 AM).

-

Acquire a time-lapse series of fluorescence images before, during, and after the UV flash.

-

An increase in the calcium indicator's fluorescence in the targeted region will signify a successful and localized uncaging event.[14]

Troubleshooting and Advanced Considerations

5.1 Potential for Phototoxicity and Control Experiments

High-energy UV light can be damaging to cells.[12] It is essential to perform control experiments to ensure that the observed biological response is not an artifact of phototoxicity.

-

Light Only Control: Irradiate cells that have not been loaded with the caged compound.

-

Caged Compound Only Control: Expose cells loaded with the caged compound to the imaging conditions without the UV uncaging flash.

-

Byproduct Control: If possible, expose cells to the photolysis byproduct (e.g., 2-nitrosobenzaldehyde) to check for off-target effects.

5.2 Two-Photon Excitation for Enhanced Spatial Resolution

For applications requiring subcellular precision and reduced phototoxicity, two-photon (2P) uncaging is the method of choice.[15][17] 2P excitation uses a focused near-infrared (NIR) laser, which is less damaging to tissue.[17][18] The non-linear nature of two-photon absorption confines the uncaging event to the focal volume, providing excellent 3D resolution.[15][16]

5.3 Limitations and Alternative Caging Chemistries

While versatile, nitrobenzyl-based cages have limitations, including modest quantum yields and UV absorption wavelengths. For applications requiring visible light uncaging or faster release kinetics, other caging groups such as coumarin-based or BODIPY-based cages may be more suitable.[19][20]

Conclusion

N1-(2-Nitrobenzyl)ethane-1,2-diamine is a powerful and versatile tool for the spatiotemporal control of bioactive molecules. By following the principles and protocols outlined in this guide, researchers can design and execute robust experiments to dissect complex biological processes with unprecedented precision. Careful consideration of experimental design, including proper controls and light source calibration, is critical for obtaining reliable and interpretable results.

References

-

Photolabile protecting group. In: Wikipedia. [Link]

-

Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate. [Link]

-

Trigo, F. F., et al. (2022). Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation. PubMed Central. [Link]

-

Neurotransmitter Uncaging. Bruker. [Link]

-

Schade, B., et al. (2000). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link]

-

Lohraseb, I., et al. (2017). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PubMed Central. [Link]

-

Corrie, J. E. T. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH. [Link]

-

Levskaya, A., et al. (2009). Spatiotemporal control of cell signalling using a light-switchable protein interaction. PubMed. [Link]

-

Sensitized Two-Photon Activation of Coumarin Photocages. ACS Publications. [Link]

-

n,n'-Bis(2-nitrophenyl)ethane-1,2-diamine. PubChem. [Link]

-

Kasai, H., et al. (2019). Two-Photon Uncaging of Glutamate. PubMed Central. [Link]

-

Ellis-Davies, G. C. R. (2008). Useful caged compounds for cell physiology. PubMed Central. [Link]

-

What kind of UV light source do I need for uncaging ligands inside an electrode?. ResearchGate. [Link]

-

Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

-

Burkat, F., et al. (2018). Sensitized Two-Photon Activation of Coumarin Photocages. PubMed. [Link]

-

Ellis-Davies, G. C. R. (2007). Caged compounds: Photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]

-

Levskaya, A., et al. (2009). Spatiotemporal control of cell signalling using a light-switchable protein interaction. Nature. [Link]

-

Illumination solutions for Uncaging Experiments. Andor - Oxford Instruments. [Link]

-

Wu, N., et al. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. PubMed Central. [Link]

-

Photoremovable Protecting Groups. MDPI. [Link]

-

Spatiotemporal Control of Cell Signaling using a Light-Switchable Protein Pair. Andor - Oxford Instruments. [Link]

-

Lock, J. T., & Parker, I. (2010). Photo-Activatable Probes for the Analysis of Receptor Function in Living Cells. PubMed Central. [Link]

-

Attiach, C. M., et al. (2024). Red-shifted two-photon-sensitive phenanthridine photocages: synthesis and characterisation. Chemical Communications. [Link]

-

Aujard, I., et al. (2016). Two-photon uncaging, from neuroscience to materials. Optica Publishing Group. [Link]

-

Spatiotemporal control through light. ResearchGate. [Link]

-

Harvey, C. D., & Zito, K. (2010). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Zito Lab. [Link]

-

Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]

-

Sensitized Two-Photon Activation of Coumarin Photocages. ResearchGate. [Link]

-

Velema, W. A., et al. (2014). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. University of Groningen Research Portal. [Link]

-

Investigations of Two-Photon Absorption and Dissociation of Nitrodibenzofuran Based Photocages. ProQuest. [Link]

-

Spatiotemporal Control of Cell Signalling Using A Light-Switchable Protein Interaction. Nature. [Link]

-

Ethylenediamine. In: Wikipedia. [Link]

-

You, A. J., & Lawrence, D. S. (2011). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. PubMed Central. [Link]

-

BINOL-Based Zirconium Metal–Organic Cages: Self-Assembly, Guest Complexation, Aggregation-Induced Emission, and Circularly Polarized Luminescence. MDPI. [Link]

-

Garza-Rodríguez, M. L., et al. (2011). N,N′-Bis(2-aminobenzyl)ethane-1,2-diaminium dinitrate. ResearchGate. [Link]

-

N-Methyl-4-Nitrobenzene-1,2-Diamine. Corey Organics. [Link]

Sources

- 1. Spatiotemporal control of cell signalling using a light-switchable protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. limlab.ucsf.edu [limlab.ucsf.edu]

- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 4. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nathan.instras.com [nathan.instras.com]

- 7. Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 13. researchgate.net [researchgate.net]

- 14. Photo-Activatable Probes for the Analysis of Receptor Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neurotransmitter Uncaging | Bruker [bruker.com]

- 16. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. application.wiley-vch.de [application.wiley-vch.de]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Sensitized Two-Photon Activation of Coumarin Photocages - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Researcher's Guide to Photocleavable Linkers: A Comparative Analysis Featuring N1-(2-Nitrobenzyl)ethane-1,2-diamine

In the dynamic fields of drug delivery, proteomics, and high-throughput screening, the ability to precisely control molecular interactions in a spatio-temporal manner is paramount. Photocleavable (PC) linkers have emerged as indispensable tools, offering an elegant solution for the light-triggered release of cargo molecules. This guide provides a comprehensive comparison of N1-(2-Nitrobenzyl)ethane-1,2-diamine with other commonly employed photocleavable linkers, supported by established experimental data and detailed protocols for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the optimal PC linker for their specific application.

The Power of Light: An Introduction to Photocleavable Linkers

Photocleavable linkers are chemical moieties that can be cleaved upon irradiation with light of a specific wavelength. This unique property allows for the precise release of tethered molecules, such as drugs, probes, or biomolecules, at a desired time and location.[1] The use of light as an external trigger is non-invasive and avoids the need for chemical reagents that could interfere with biological systems.[2] The ideal PC linker exhibits high cleavage efficiency (quantum yield), is stable in the absence of light, and is cleaved by wavelengths that are biocompatible and minimize photodamage to cells and tissues.[3]

In Focus: N1-(2-Nitrobenzyl)ethane-1,2-diamine

N1-(2-Nitrobenzyl)ethane-1,2-diamine belongs to the well-established ortho-nitrobenzyl (ONB) family of photocleavable linkers.[4] The core of its functionality lies in the ortho-nitrobenzyl group, which undergoes an intramolecular rearrangement upon UV light absorption, leading to the cleavage of the benzylic carbon-heteroatom bond.[5][6] In this specific molecule, the cleavable bond is a secondary amine linkage.

While specific experimental data for the photocleavage quantum yield and kinetics of N1-(2-Nitrobenzyl)ethane-1,2-diamine is not extensively available in peer-reviewed literature, its photochemical behavior is predicted to follow the classical ONB mechanism.

The Photocleavage Mechanism of ortho-Nitrobenzyl Linkers

The cleavage of ONB linkers is a well-understood photochemical process.[5][7] Upon absorption of a photon (typically in the UV-A range, ~340-365 nm), the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon.[8] This forms an aci-nitro intermediate, which then undergoes a series of rearrangements to ultimately cleave the bond between the benzylic carbon and the tethered molecule, releasing the cargo and a nitrosobenzaldehyde byproduct.[5][8]

Caption: Photocleavage mechanism of an o-nitrobenzyl linker.

A Comparative Look: Alternative Photocleavable Linkers

The selection of a photocleavable linker is dictated by the specific requirements of the application, including the desired cleavage wavelength, efficiency, and the nature of the molecule to be released. Besides the ONB family, several other classes of PC linkers are widely used.

Coumarin-Based Linkers

Coumarin derivatives represent another major class of photocleavable linkers.[5] They often exhibit cleavage at longer wavelengths (blue light, ~400-450 nm), which is generally more biocompatible than UV light.[3] The cleavage mechanism typically proceeds through a photo-induced heterolytic cleavage of a benzylic ether, ester, or carbamate bond. Electron-donating groups on the coumarin ring can enhance the quantum yield and shift the absorption to longer wavelengths.

Caption: Photocleavage mechanism of a coumarin-based linker.

Quinoline-Based Linkers

Quinoline-based linkers are a more recent addition to the photocleavable linker toolbox. Some quinoline derivatives have been shown to undergo photolysis upon irradiation with UV light, leading to the release of tethered molecules. The specific mechanisms can vary depending on the substitution pattern of the quinoline ring.

Performance at a Glance: A Comparative Table

The following table summarizes key performance parameters of different classes of photocleavable linkers based on data available in the literature. It is important to note that these values can be influenced by the specific molecular structure and the experimental conditions.

| Linker Class | Typical Cleavage Wavelength (nm) | Quantum Yield (Φ) | Advantages | Disadvantages |

| o-Nitrobenzyl (ONB) | 340 - 365 | 0.01 - 0.63[9] | Well-established chemistry, high quantum yields in some cases. | UV cleavage wavelength can cause photodamage, byproduct can be reactive.[10] |

| Coumarin-based | 400 - 450 | ~0.1[3] | Longer, more biocompatible cleavage wavelength. | Generally lower quantum yields than some ONB derivatives. |

| Quinoline-based | ~300 - 330 | Varies | Alternative chemistry | Less studied, may require shorter UV wavelengths. |

Experimental Protocols: A Guide to Characterization

To ensure the suitability of a photocleavable linker for a specific application, its performance must be experimentally validated. The following are detailed, step-by-step methodologies for key experiments.

Experimental Workflow for Determining Photocleavage Efficiency

This workflow outlines the general procedure for quantifying the cleavage of a PC linker using High-Performance Liquid Chromatography (HPLC).

Caption: Experimental workflow for HPLC analysis of photocleavage.

Step-by-Step Protocol for HPLC Analysis of Photocleavage

-

Sample Preparation: Prepare a stock solution of the photocleavable linker conjugate (e.g., N1-(2-Nitrobenzyl)ethane-1,2-diamine linked to a fluorescent probe) in a suitable solvent (e.g., acetonitrile/water mixture). The concentration should be optimized for HPLC detection.[11]

-

Irradiation: Transfer the solution to a quartz cuvette. Irradiate the sample with a light source of the appropriate wavelength (e.g., a 365 nm LED for ONB linkers). Ensure consistent light intensity for all experiments.

-

Time-Course Analysis: At various time points (e.g., 0, 1, 2, 5, 10, 30 minutes), withdraw a small aliquot of the irradiated solution.

-

HPLC Analysis: Inject the aliquots into an HPLC system equipped with a suitable column (e.g., C18) and a UV-Vis or fluorescence detector.[12] Develop a gradient or isocratic elution method that effectively separates the starting material from the cleavage products.[13]

-

Data Analysis: Integrate the peak areas of the starting material and the released product in the chromatograms.[12] Calculate the percentage of cleavage at each time point by comparing the decrease in the starting material peak area or the increase in the product peak area relative to the initial time point.

Protocol for Determining Quantum Yield

The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. It is defined as the number of moles of product formed divided by the number of moles of photons absorbed.

-

Actinometry: First, determine the photon flux of the light source using a chemical actinometer, a compound with a known quantum yield (e.g., ferrioxalate or o-nitrobenzaldehyde).[14] This involves irradiating the actinometer solution and measuring the change in its absorbance.

-

Sample Irradiation: Irradiate a solution of the photocleavable linker conjugate of known concentration under the same conditions as the actinometer.

-

Quantification of Photoproduct: Measure the concentration of the released product after a specific irradiation time using a calibrated analytical technique (e.g., HPLC with a standard curve or UV-Vis spectroscopy if the product has a distinct absorbance).

-

Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = (moles of product formed) / (moles of photons absorbed by the sample)

The moles of photons absorbed can be determined from the photon flux measured in the actinometry step and the absorbance of the sample at the irradiation wavelength.

Discussion and Comparative Analysis

The choice of a photocleavable linker is a critical design element in many advanced biological and chemical applications. While N1-(2-Nitrobenzyl)ethane-1,2-diamine is a structurally straightforward member of the ONB family, the lack of specific performance data necessitates a careful consideration of its potential advantages and disadvantages in comparison to other well-characterized linkers.

N1-(2-Nitrobenzyl)ethane-1,2-diamine vs. Other ONB Linkers: The primary distinguishing feature of N1-(2-Nitrobenzyl)ethane-1,2-diamine is the secondary amine linkage. The nature of the cleavable bond (ester, amide, carbamate, or amine) can influence the cleavage kinetics.[15] Generally, the photocleavage of ONB-protected amines is efficient.[5] However, the presence of a second amine in the ethylenediamine moiety could potentially influence the photochemical process or the stability of the linker. Experimental validation as outlined above is crucial.

ONB Linkers vs. Coumarin-Based Linkers: The primary advantage of coumarin-based linkers is their activation by longer, more biocompatible wavelengths.[3] This is a significant consideration for applications involving living cells, where UV light can cause cytotoxicity and damage to biomolecules. However, ONB linkers, in some instances, offer higher quantum yields, leading to faster and more efficient cleavage with lower light doses.[9] The choice between these two classes often represents a trade-off between biocompatibility and cleavage efficiency.

Considerations for Drug Delivery: For drug delivery applications, the stability of the linker in biological fluids and the non-toxicity of the cleavage byproducts are of utmost importance.[3] The nitrosobenzaldehyde byproduct of ONB cleavage can be reactive and potentially cytotoxic.[10] This necessitates careful evaluation of its effects in the target biological system.

Conclusion and Future Perspectives

N1-(2-Nitrobenzyl)ethane-1,2-diamine holds promise as a simple and accessible photocleavable linker within the robust ONB family. While its specific performance characteristics await detailed experimental investigation, the principles and protocols outlined in this guide provide a clear roadmap for its evaluation and comparison with other established linkers. The continued development of novel photocleavable linkers with improved properties, such as longer cleavage wavelengths, higher quantum yields, and biocompatible byproducts, will undoubtedly expand the horizons of light-controlled molecular release in science and medicine. The strategic selection and rigorous characterization of these molecular tools will be key to unlocking their full potential.

References

-

Ju, J., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 100(3), 1013-1018. [Link]

-

Klajn, R. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5686-5747. [Link]

-

Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

-

Wikipedia. (2023). Photolabile protecting group. [Link]

-

Lee, H., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link]

-

Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929-1935. [Link]

-

AZoM. (2021). Analyzing Photocleavage Events with Time-Resolved Emission Spectroscopy. [Link]

-

Goll, D., et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 17(6), 751-760. [Link]

-

Deiters, A. (2010). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. ChemBioChem, 11(1), 55-58. [Link]

-

Lim, S. J., & Yoon, J. (2022). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Pharmaceuticals, 15(3), 336. [Link]

-

Hansen, M. J., & Velema, W. A. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science, 20(7), 385-397. [Link]

-

Feringa, B. L., & Szymanski, W. (2016). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 45(22), 6440-6455. [Link]

-

Edinburgh Instruments. (2018). Relative Quantum Yield. [Link]

-

Anseth, K. S., & Bowman, C. N. (2021). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Biomaterials Science, 9(12), 4236-4248. [Link]

-

Bochet, C. G. (2002). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 67(17), 5957-5964. [Link]

-

Laimgruber, S., et al. (2019). Synthesis of photocaged diamines and their application in photoinduced self-assembly. Journal of Physical Organic Chemistry, 32(1), e3935. [Link]

-

Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. [Link]

-

Szymanski, W., & Feringa, B. L. (2016). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 45(22), 6440-6455. [Link]

-

Anseth, K. S., & Killops, K. L. (2014). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. Journal of the American Chemical Society, 136(12), 4500-4503. [Link]

-

Wang, Y., et al. (2020). Systematic Review: Mechanisms of Photoactive Nanocarriers for Imaging and Therapy including Controlled Drug Delivery. Advanced Healthcare Materials, 9(15), 2000559. [Link]

-

Gao, X., et al. (2010). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Angewandte Chemie International Edition, 49(43), 7953-7956. [Link]

-

Horiba. (n.d.). Investigating photocleavage using time-resolved emission spectra. [Link]

-

Poma, A., & De Cola, L. (2020). Control of Ligand-Binding Specificity Using Photocleavable Linkers in AFM Force Spectroscopy. Nano Letters, 20(5), 3581-3587. [Link]

-

Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

-

Asiri, A. M., et al. (2012). Synthesis and Structural Characterization of (2E,3E)-N-1,N-2-Bis(4-chlorobenzylidene)ethane-1,2-diamine. Journal of the Korean Chemical Society, 56(2), 245-248. [Link]

-

Edinburgh Instruments. (2017). Study of Fluorescence Quenching Kinetics Using Stopped-Flow. [Link]

-

AZoM. (2013). Understanding Photocleavage Reactions. [Link]

-

Deiters, A. (2014). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Biological Chemistry, 395(11), 1271-1280. [Link]

-

Solomek, T., et al. (2013). The Impact of Electronic Effects on Photolysis: A Model Study on the 4,5‐Dimethoxy‐2‐nitrobenzyl Caged N‐Phenylpyrimidine‐2‐amine Scaffold. Chemistry – A European Journal, 19(27), 8917-8924. [Link]

-

Ng, S. W., & Tiekink, E. R. T. (2007). N,N′-Bis(4-nitrobenzylidene)ethane-1,2-diamine. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4636. [Link]

-

Le, B. T., et al. (2012). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Journal of the Korean Physical Society, 60(10), 1667-1671. [Link]

-

Tang, G. Q., & Patel, S. S. (2009). Fluorescence-based assay to measure the real time kinetics of nucleotide incorporation during transcription elongation. Nucleic Acids Research, 37(13), e93. [Link]

-

Singh, Y., et al. (2011). A photochemical approach for controlled drug release in targeted drug delivery. Journal of Controlled Release, 156(3), 329-337. [Link]

-

Grove, L. J., et al. (2010). N,N′-Bis(2-aminobenzyl)ethane-1,2-diaminium dinitrate. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 10), o491-o494. [Link]

-

Thermo Fisher Scientific. (2022, May 16). HPLC Method Development Step by Step [Video]. YouTube. [Link]

-

Singh, Y., et al. (2011). A photochemical approach for controlled drug release in targeted drug delivery. Journal of Controlled Release, 156(3), 329-337. [Link]

-

Phenomenex. (n.d.). HPLC Testing Procedure. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. seas.upenn.edu [seas.upenn.edu]

- 9. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Systematic Review: Mechanisms of Photoactive Nanocarriers for Imaging and Therapy including Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 12. torontech.com [torontech.com]

- 13. m.youtube.com [m.youtube.com]

- 14. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]

- 15. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Photolabile Linkers: A Comparative Analysis of ortho-Nitrobenzyl and Coumarin Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the realm of controlled release technologies, the ability to command the liberation of an active molecule with spatiotemporal precision is paramount. Photolabile linkers, or photocleavable linkers, represent a cornerstone of this field, offering an elegant solution for triggering molecular release using light as an external, non-invasive stimulus[1]. These molecular constructs are integral to a vast array of applications, from targeted drug delivery and "caged" bioactive molecules to the fabrication of advanced biomaterials[1][2].

This guide provides an in-depth comparison of two of the most prevalent classes of photolabile linkers: the classic N1-(2-Nitrobenzyl)ethane-1,2-diamine (and related ortho-nitrobenzyl platforms) and the versatile coumarin-based linkers . As a senior application scientist, my objective is not merely to list properties but to delve into the functional causality behind their performance, providing you with the technical insights and experimental frameworks needed to select and validate the optimal linker for your research endeavors.

The Workhorse: ortho-Nitrobenzyl (o-NB) Linkers

The ortho-nitrobenzyl (o-NB) group is arguably the most established and widely utilized photolabile caging group[3][4]. Its popularity stems from a well-understood cleavage mechanism and synthetic accessibility. The N1-(2-Nitrobenzyl)ethane-1,2-diamine structure provides a specific example of an o-NB core functionalized with handles for straightforward conjugation to biomolecules or surfaces.

Mechanism of Photocleavage

The cleavage of o-NB linkers is a robust intramolecular photochemical process. Upon absorption of a photon, typically in the near-UV range (e.g., 340-365 nm), the ortho-nitro group abstracts a hydrogen atom from the benzylic carbon[3][5]. This initiates a cascade of electronic and atomic rearrangements, forming an aci-nitro intermediate, which subsequently rearranges to release the caged molecule and a 2-nitrosobenzaldehyde (or ketone) byproduct[3].

Caption: Photocleavage mechanism of an o-nitrobenzyl (o-NB) linker.

Performance Characteristics

-

Cleavage Wavelength: The primary absorption for most o-NB linkers is in the UVA range (340-365 nm)[5][6][7]. While effective, this wavelength range can have limited tissue penetration and may induce cellular damage with prolonged exposure, a critical consideration for in vivo applications[8].

-

Quantum Yield (Φ): The quantum yield—a measure of the efficiency of a photochemical reaction—for standard o-NB linkers is often modest, typically ranging from 0.01 to 0.07[9]. This means multiple photons are required to cleave a single linker, potentially necessitating higher light intensity or longer exposure times.

-

Structural Tuning: A key advantage of the o-NB platform is its synthetic tractability. The addition of electron-donating groups, such as methoxy groups on the aromatic ring (e.g., the 6-nitroveratryl, NV, scaffold), can significantly improve performance by shifting the absorption to longer wavelengths (>350 nm) and increasing the quantum yield[7].

-

Byproduct Reactivity: The generation of a 2-nitrosobenzaldehyde byproduct is an important consideration. This aldehyde can potentially react with nucleophiles in the local biological environment, which may lead to off-target effects.

The Challenger: Coumarin-Based Linkers

Coumarin-based linkers have emerged as a powerful alternative, addressing some of the key limitations of the o-NB platform. These scaffolds are prized for their superior photophysical properties, including absorption at longer, more biocompatible wavelengths and higher quantum efficiencies[2].

Mechanism of Photocleavage

Photocleavage of coumarin linkers, particularly those functionalized at the 4-methyl position, proceeds through a different mechanism, often involving a light-induced heterolytic cleavage of the benzylic C-O bond. Electron-donating substituents at the 7-position, such as a diethylamino group, are crucial for enhancing the photophysical properties that drive this efficient cleavage[10].

Caption: Photocleavage mechanism of a coumarin-based linker.

Performance Characteristics

-

Cleavage Wavelength: This is the standout advantage of coumarin linkers. They can be efficiently cleaved with visible light in the 400-475 nm range, which is significantly less damaging to cells and allows for deeper tissue penetration[9][10].

-

Quantum Yield (Φ): Coumarin derivatives frequently exhibit higher quantum yields than their o-NB counterparts. For example, 7-(diethylamino)coumarin derivatives can have quantum efficiencies as high as 0.25, making the uncaging process much more efficient[10].

-

Two-Photon Absorption (2PA): Many coumarin derivatives possess large two-photon absorption cross-sections, enabling cleavage with near-infrared (NIR) light (e.g., 740-800 nm)[9]. This 2PA property is a game-changer for in vivo studies and super-resolution microscopy, as it provides exceptional 3D spatial resolution and utilizes the "biological transparency window" where light scattering and absorption by endogenous molecules are minimized[8].

-

Photosensitivity: The combination of a higher molar extinction coefficient at longer wavelengths and a higher quantum yield gives coumarin linkers superior photosensitivity. This means that lower light doses are required to achieve the same degree of uncaging, further enhancing their biocompatibility[2].

Head-to-Head Performance Comparison

The choice between an o-NB and a coumarin-based linker is dictated by the specific demands of the application. The following table summarizes the key performance metrics to guide your decision-making process.

| Feature | N1-(2-Nitrobenzyl)ethane-1,2-diamine & Derivatives | Coumarin-Based Linkers | Rationale & Field Insight |

| Cleavage Wavelength | ~340-365 nm (UVA)[6] | 400-475 nm (Visible Light)[9] | Coumarin's longer wavelength is superior for live-cell and in vivo work due to lower phototoxicity and deeper tissue penetration[8][10]. |

| Quantum Yield (Φ) | Typically 0.01 - 0.24[9] | Often >0.2, up to 0.25 or higher[10] | Higher quantum yield means fewer photons are needed per cleavage event, enabling faster release with lower light doses. |

| Two-Photon Capability | Limited / Inefficient | Excellent, with high 2PA cross-sections[9] | Essential for applications requiring high spatial precision and deep tissue imaging. |

| Byproduct Reactivity | 2-nitrosoaldehyde can be reactive | Generally considered less reactive | The potential for o-NB byproducts to interact with biological nucleophiles is a key consideration for sensitive systems. |

| Synthetic Accessibility | Very high, widely available starting materials[8] | Readily accessible, but can be more complex | o-NB chemistry is well-established and often more straightforward for initial proof-of-concept studies. |

| Primary Advantage | Robust, well-characterized, synthetically versatile[3] | High photosensitivity, biocompatible wavelength, 2PA capability[2][9] | o-NB is a reliable workhorse; Coumarin is the high-performance option for demanding biological applications. |

| Primary Limitation | UVA cleavage wavelength, lower quantum yield[9] | Can be more synthetically challenging | The limitations of o-NB are primarily related to its photophysical properties. |

Experimental Workflow: A Comparative Protocol for Validating Cleavage Efficiency

To ensure the trustworthiness of your chosen system, a self-validating experimental protocol is essential. The following workflow provides a robust framework for directly comparing the cleavage efficiency of a payload (e.g., a fluorescent dye or a small molecule drug) attached to an o-NB versus a coumarin linker.

Caption: Workflow for comparing photolabile linker cleavage efficiency.

Detailed Step-by-Step Methodology

-

Synthesis and Purification:

-

Synthesize the two conjugates: Payload-Linker-oNB and Payload-Linker-Coumarin. The choice of linkage chemistry (e.g., ester, carbamate) should be kept consistent between the two systems to ensure a fair comparison[3].

-

Causality: Using the same payload and linkage type isolates the performance of the photocleavable core as the primary variable.

-

Purify both conjugates to >95% purity using HPLC and confirm their identity via mass spectrometry and NMR.

-

-

Sample Preparation:

-

Prepare stock solutions of each conjugate in a suitable solvent (e.g., DMSO).

-

Create working solutions by diluting the stock into an aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 10-50 µM.

-

Trustworthiness: Prepare three sets for each conjugate: two for irradiation (duplicates) and one as a dark control to monitor hydrolytic stability.

-

-

Photolysis Experiment:

-

Place 100 µL of each working solution into separate wells of a 96-well plate or into quartz cuvettes.

-

Irradiate the o-NB samples using a collimated LED with a peak wavelength of 365 nm.

-

Irradiate the coumarin samples using a collimated LED with a peak wavelength of ~420 nm.

-

Causality: The light intensity (measured with a power meter in mW/cm²) should be kept constant for all irradiated samples to ensure a valid comparison of cleavage rates.

-

At designated time points (e.g., 0, 1, 5, 10, 20, 30 minutes), remove a small aliquot from each sample for analysis. Store the dark controls alongside the irradiated samples at the same temperature.

-

-

Quantitative Analysis via HPLC:

-

Inject the collected aliquots onto a reverse-phase HPLC system equipped with a photodiode array (PDA) detector.

-

Develop a gradient method that effectively separates the starting conjugate from the released payload.

-

Self-Validation: The identity of the peaks corresponding to the starting material and the released payload should be confirmed by running analytical standards and, ideally, by collecting fractions for mass spectrometry analysis.

-

Integrate the peak area of the released payload and the remaining starting material at each time point. Calculate the percentage of payload released using the formula: (% Release) = [Area(Payload) / (Area(Payload) + Area(Conjugate))] * 100.

-

-

Data Interpretation:

-

Plot the % Release versus Irradiation Time for both linkers.

-

Analyze the data from the dark controls. No significant release should be observed, confirming that cleavage is light-dependent and not due to hydrolysis.

-